molecular formula C19H18F3N7O2 B2653839 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone CAS No. 1798516-28-5

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone

Cat. No.: B2653839
CAS No.: 1798516-28-5
M. Wt: 433.395
InChI Key: ZABUPSRYAWPIMA-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a 1,2,4-triazole moiety at position 6, linked via a piperazine ring to a phenoxy-ethanone group bearing a trifluoromethyl (-CF₃) substituent at the meta position.

Properties

IUPAC Name

1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N7O2/c20-19(21,22)14-2-1-3-15(8-14)31-10-18(30)28-6-4-27(5-7-28)16-9-17(25-12-24-16)29-13-23-11-26-29/h1-3,8-9,11-13H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABUPSRYAWPIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)COC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Functional and Pharmacological Insights

MK29 and MK47: These piperazine-ethanone derivatives lack the pyrimidine-triazole core but share the trifluoromethylphenyl group. Their synthesis via HOBt/TBTU-mediated coupling highlights scalability for analogs . The -CF₃ group enhances metabolic stability and lipophilicity, critical for CNS-targeting agents.

Pyrimidine-Piperazine Hybrids (e.g., ): Compounds with pyrimidine-piperazine backbones demonstrate varied bioactivity depending on substituents.

Triazole-Containing Derivatives () : Triazole moieties, as seen in ’s antimicrobial agents, improve solubility and binding to enzymatic targets (e.g., CYP450). The target compound’s triazole-pyrimidine combination could synergize these effects .

Key Differentiators of the Target Compound

  • Triazole-Pyrimidine Synergy: Unlike simpler piperazine-ethanones (MK29/MK47), the triazole-pyrimidine core may enhance kinase or protease inhibition via dual hydrogen-bonding and π-π stacking.
  • Trifluoromethylphenoxy Group: The -CF₃ group improves membrane permeability compared to non-halogenated analogs (e.g., ’s phenol derivatives) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Use a multi-component reaction approach, as demonstrated in triazole-piperazine derivatives (e.g., coupling 1,2,4-triazole with pyrimidine intermediates via nucleophilic substitution). Piperazine rings can be functionalized under anhydrous ethanol with formaldehyde for Mannich-type reactions .
  • Step 2 : Optimize reaction temperature (room temperature to 80°C) and stoichiometry (e.g., 1:1 molar ratio of triazole to pyrimidine-piperazine precursor). Monitor progress via TLC or HPLC .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/chloroform mixtures) to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N-CH2_2), triazole protons (δ 7.8–8.5 ppm), and trifluoromethyl group (δ 120–125 ppm in 19^{19}F NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated vs. observed m/z for [M+H]+^+).
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .

Q. What preliminary in vitro assays are suitable for evaluating biological activity?

  • Methodology :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates. Include positive controls (e.g., staurosporine for kinases) and negative controls (DMSO vehicle) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Report IC50_{50} values with 95% confidence intervals .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and enzymatic targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., HIV-1 protease or bacterial efflux pumps). Validate docking poses with MD simulations (GROMACS) .
  • QSAR Analysis : Corporate substituent effects (e.g., trifluoromethyl hydrophobicity) to predict activity trends .

Q. What strategies resolve contradictions between in vitro activity and pharmacokinetic profiles?

  • Methodology :

  • Metabolic Stability Assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Compare half-life (t1/2_{1/2}) in vitro vs. in vivo .
  • Plasma Protein Binding : Evaluate via equilibrium dialysis; high binding (>95%) may reduce free drug availability .

Q. How do substituent modifications on the triazole or piperazine moieties influence activity?

  • Methodology :

  • SAR Study : Synthesize analogs with substituents (e.g., methyl, fluoro) on the triazole or piperazine. Test for changes in IC50_{50} (enzymatic assays) and logP (HPLC-derived hydrophobicity) .
  • Crystallography : Resolve X-ray structures of analogs bound to targets to identify critical hydrogen bonds or steric clashes .

Data Contradiction Analysis

  • Issue : Discrepancies in reported biological activity across studies.
    • Resolution :

Verify assay conditions (e.g., ATP concentration in kinase assays affects IC50_{50}).

Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence assays) .

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